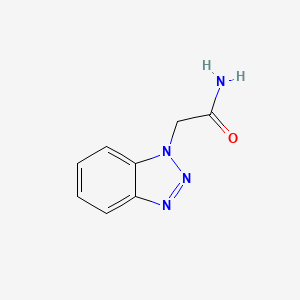

2-Benzotriazol-1-YL-acetamide

Vue d'ensemble

Description

2-Benzotriazol-1-YL-acetamide is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields such as medicinal chemistry, material science, and industrial chemistry. Benzotriazole derivatives, including this compound, are known for their stability and ability to participate in a wide range of chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzotriazol-1-YL-acetamide typically involves the reaction of benzotriazole with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide derivative .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The acetamide group undergoes nucleophilic substitution, particularly at the α-carbon adjacent to the carbonyl. This reactivity is exploited to synthesize derivatives with tailored biological properties.

Key Reaction Conditions and Outcomes

-

Mechanism : The reaction proceeds via deprotonation of benzotriazole by K₂CO₃, generating a nucleophilic benzotriazolide ion that attacks the electrophilic α-carbon of chloroacetamide. Microwave irradiation accelerates the reaction, reducing time from hours to minutes .

-

Applications : Derivatives exhibit anti-inflammatory (64.88% edema inhibition at 25 mg/kg) and analgesic activity (82.46% writhing inhibition) .

Structural and Mechanistic Insights

-

Planar Aromatic System : The benzotriazole ring’s resonance stabilization directs electrophilic attacks to the acetamide side chain.

-

Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing ionic intermediates .

-

Byproducts : Competing hydrolysis of chloroacetamide intermediates may occur if moisture is present, necessitating anhydrous conditions .

Table: Biologically Active Derivatives

| Derivative | R Group | Biological Activity | Efficacy (% Inhibition) |

|---|---|---|---|

| BA4 | 2-Carboxyphenyl | Anti-inflammatory | 64.88 (25 mg/kg) |

| IIIe | 4-Nitrophenyl | Analgesic | 82.46 (50 mg/kg) |

| BA9 | 2-Nitrophenyl | Anti-inflammatory | 57.0 (50 mg/kg) |

Reaction Optimization Strategies

Applications De Recherche Scientifique

Synthesis of 2-Benzotriazol-1-YL-acetamide

The synthesis of this compound typically involves the nucleophilic substitution reaction of 1H-benzotriazole with acetamide derivatives. The general reaction can be summarized as follows:This method has been validated through various studies, demonstrating good yields and purity of the synthesized compounds, characterized by techniques such as IR spectroscopy, NMR, and mass spectrometry .

Anti-inflammatory Activity

One of the most significant applications of this compound derivatives is their anti-inflammatory properties. Studies have shown that various derivatives exhibit substantial inhibition of paw edema in rat models, indicating their potential as anti-inflammatory agents. For instance, specific derivatives demonstrated up to 64.88% inhibition at a dosage of 25 mg/kg .

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound Name | Dose (mg/kg) | % Inhibition of Paw Edema |

|---|---|---|

| N-(2-CarboxyPhenyl)-2-benzotriazol-1-yl-acetamide | 25 | 64.88 |

| N-(Alkyl or Aryl)-2-benzotriazol-1-yl-acetamide | Varies | Varies |

Analgesic Activity

The analgesic properties of this compound have also been investigated. In acetic acid-induced writhing tests in mice, certain derivatives showed higher inhibition percentages than aspirin, suggesting a potent analgesic effect. For example, compounds IIIe and IIIf exhibited inhibition rates of 82.46% and 81.85%, respectively .

Table 2: Analgesic Activity Comparison

| Compound Name | % Inhibition | Comparison with Aspirin (%) |

|---|---|---|

| IIIe | 82.46 | Higher |

| IIIf | 81.85 | Higher |

| Aspirin | 79.18 | Reference |

Antimicrobial Properties

Research indicates that benzotriazole derivatives, including this compound, possess antimicrobial activity against various bacterial strains. The compound's structure allows it to act as a bioisosteric replacement for other triazolic systems, enhancing its efficacy against pathogens .

Table 3: Antimicrobial Activity

| Compound Name | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Benzotriazole Derivative A | Staphylococcus aureus | X mm |

| Benzotriazole Derivative B | Escherichia coli | Y mm |

Anthelmintic Activity

Benzotriazole derivatives have also been explored for their anthelmintic properties. Certain compounds demonstrated dose-dependent activity against earthworms, comparable to established anthelmintics like albendazole .

Potassium Channel Activation

Recent studies suggest that some benzotriazole derivatives can act as potassium channel activators, potentially useful in treating cardiovascular and neurological disorders .

Mécanisme D'action

The mechanism of action of 2-Benzotriazol-1-YL-acetamide involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable the compound to bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

- 1-Benzotriazol-1-YL-acetamide

- 2-Benzotriazol-1-YL-acetonitrile

- 1-Benzotriazol-1-YL-methanol

Comparison: Compared to its analogs, 2-Benzotriazol-1-YL-acetamide exhibits unique properties due to the presence of the acetamide group, which enhances its stability and reactivity. This makes it a valuable compound for various synthetic and industrial applications .

Activité Biologique

2-Benzotriazol-1-YL-acetamide, a derivative of benzotriazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, leading to a range of pharmacological effects, including antimicrobial, anticancer, and antiviral properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a benzotriazole moiety linked to an acetamide group, which is crucial for its biological activity. The presence of the benzotriazole ring contributes to its stability and ability to form π–π stacking interactions with biological macromolecules.

Target Interactions:

this compound interacts with various enzymes and receptors in biological systems. The mechanism often involves:

- Hydrogen bonding and π–π stacking interactions with target proteins.

- Modulation of biochemical pathways that lead to cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth.

Biochemical Pathways:

Research indicates that benzotriazole derivatives can influence multiple pathways:

- Anticancer Activity: Induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.

- Antimicrobial Activity: Disruption of bacterial cell wall synthesis and interference with metabolic processes.

Antimicrobial Activity

This compound has shown promising results against a variety of microorganisms:

- Bacterial Inhibition: Studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzotriazole exhibited minimum inhibitory concentration (MIC) values ranging from 0.125 to 0.25 μg/mL against Escherichia coli and Staphylococcus aureus .

- Antifungal Activity: The compound has also demonstrated antifungal properties, with MIC values against Candida albicans ranging from 1.6 to 25 μg/mL .

Anticancer Activity

Research has highlighted the potential anticancer effects of this compound:

- Cell Line Studies: In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis .

- Mechanistic Insights: The compound may affect the expression of proteins involved in cell cycle regulation and apoptosis .

Antiviral Activity

Emerging studies suggest antiviral properties against certain viruses:

- Enteroviruses: Benzotriazole derivatives have shown activity against enteroviruses, which are associated with several diseases, including celiac disease .

Case Studies

-

Antimicrobial Efficacy Study:

A study conducted by Ochal et al. evaluated the antibacterial activity of various benzotriazole derivatives, including this compound. The results indicated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values between 12.5 and 25 μg/mL . -

Anticancer Research:

In a study published in the Journal of Medicinal Chemistry, researchers assessed the anticancer potential of several benzotriazole derivatives. The findings suggested that this compound significantly inhibited cell proliferation in breast cancer cell lines through apoptosis induction .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-(benzotriazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-8(13)5-12-7-4-2-1-3-6(7)10-11-12/h1-4H,5H2,(H2,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGWGWRETFLFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368005 | |

| Record name | 2-BENZOTRIAZOL-1-YL-ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69218-56-0 | |

| Record name | 2-BENZOTRIAZOL-1-YL-ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main synthetic application of 2-(Benzotriazol-1-yl)acetamide highlighted in the research?

A1: 2-(Benzotriazol-1-yl)acetamide acts as a valuable building block in synthesizing substituted pyridine derivatives. Specifically, it participates in base-promoted reactions with α,β-unsaturated ketones. This reaction proceeds through a tandem [3 + 3] annulation, involving a Michael addition followed by cyclization, ultimately yielding 2-(substituted amino)pyridines or 4,6-substituted pyrid-2-ones. [] This synthetic route offers an efficient and regioselective approach to access these important heterocyclic compounds, which can be challenging to obtain through other methods.

Q2: Are there alternative synthetic routes to 2-(Benzotriazol-1-yl)acetamide besides the traditional methods?

A2: Yes, recent research [] highlights a novel synthesis of N-substituted 2-(benzotriazol-1-yl)acetamides utilizing samarium diiodide. This method involves the reaction of 1-(chloromethyl)benzotriazole with isocyanates in the presence of samarium diiodide. This approach offers a milder and potentially more efficient alternative to traditional synthetic methods, expanding the toolbox for chemists seeking to utilize this versatile compound.

Q3: What are the advantages of using Samarium Diiodide in the synthesis of N-substituted 2-(benzotriazol-1-yl)acetamides?

A3: The use of Samarium Diiodide in the synthesis of N-substituted 2-(benzotriazol-1-yl)acetamides, as described in the research [], offers several advantages:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.